

An In-depth Technical Guide to Tetrakis(dimethylamino)titanium (TDMAT)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrakis(dimethylamino)titanium*

Cat. No.: *B1230069*

[Get Quote](#)

CAS Number: 3275-24-9[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

This technical guide provides a comprehensive overview of **Tetrakis(dimethylamino)titanium** (TDMAT), a metalorganic titanium precursor. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's properties, synthesis, applications, and safety protocols.

Chemical Properties and Identifiers

Tetrakis(dimethylamino)titanium, also known as Titanium(IV) dimethylamide, is a metalorganic compound with the chemical formula C8H24N4Ti.[\[3\]](#) It is a volatile, yellow to orange liquid with a strong ammoniacal odor.[\[2\]](#) TDMAT is highly reactive and sensitive to moisture.[\[2\]](#)

Table 1: Chemical Identifiers and Physical Properties

Property	Value
CAS Number	3275-24-9 [1] [2] [3] [4]
EC Number	221-904-3 [1] [3]
Molecular Formula	C8H24N4Ti [2] [3]
Molecular Weight	224.17 g/mol [2]
Appearance	Yellow to orange liquid [2] [3] [6]
Density	0.947 g/mL at 25 °C [2] [3]
Melting Point	< 4 °C [2]
Boiling Point	50 °C at 0.5 mmHg [2] [3]
Solubility	Soluble in organic solvents like hexane and toluene; reacts with water. [2]

Synthesis of Tetrakis(dimethylamino)titanium

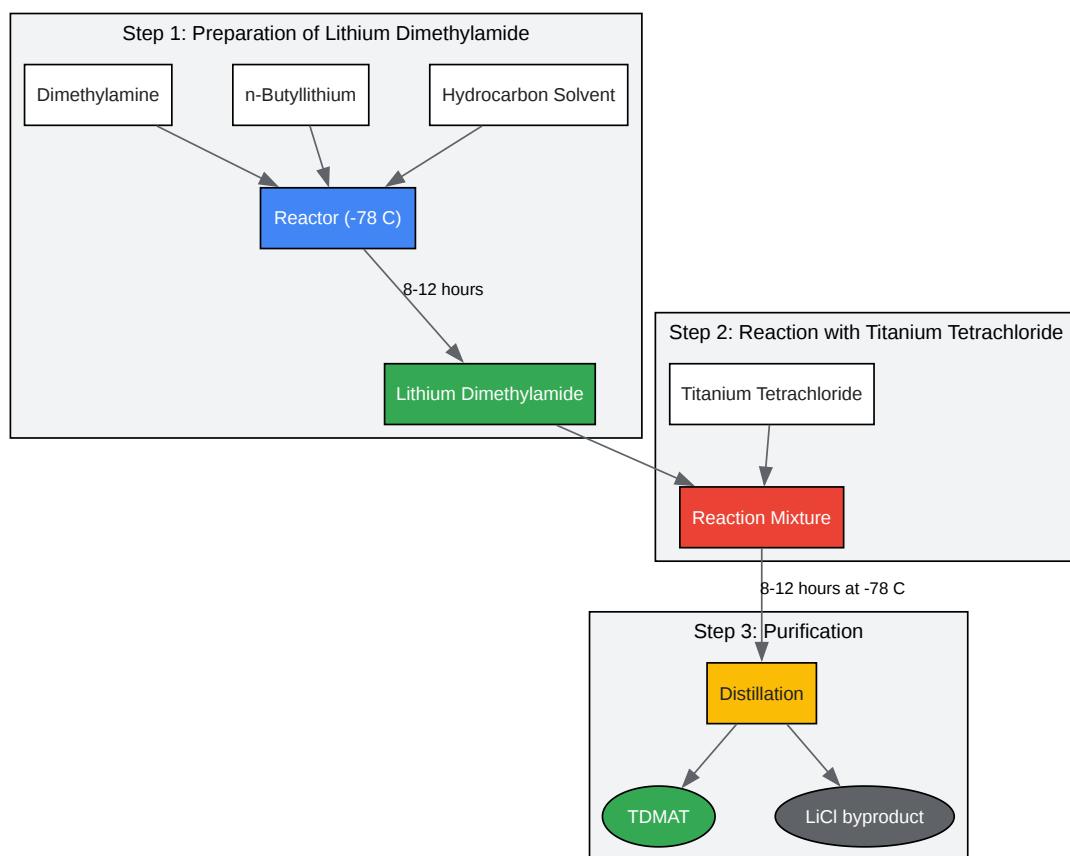
The primary method for synthesizing TDMAT involves the reaction of titanium tetrachloride with lithium dimethylamide.[\[3\]](#)

Experimental Protocol: Synthesis of TDMAT

Objective: To synthesize **Tetrakis(dimethylamino)titanium** from titanium tetrachloride and lithium dimethylamide.

Materials:

- Titanium tetrachloride (TiCl₄)
- Lithium dimethylamide (LiNMe₂)
- Anhydrous hydrocarbon solvent (e.g., hexane or heptane)
- Dimethylamine


- n-Butyllithium
- Inert gas (Argon or Nitrogen)
- Schlenk line apparatus
- Distillation setup

Procedure:

- Preparation of Lithium Dimethylamide: Under an inert atmosphere, dissolve dimethylamine in an anhydrous hydrocarbon solvent within a reactor cooled to -78 °C.[7]
- Slowly add n-butyllithium to the solution to form lithium dimethylamide.[7] The molar ratio of dimethylamine to the organolithium compound should be between 1:1 and 2:1.
- Allow the reaction to proceed for 8-12 hours at -78 °C.[7]
- Reaction with Titanium Tetrachloride: Slowly add titanium tetrachloride to the freshly prepared lithium dimethylamide solution. The molar ratio of the organolithium compound to titanium tetrachloride should be between 4:1 and 4.5:1.[7]
- Maintain the reaction at -78 °C for an additional 8-12 hours.[7]
- Purification: After the reaction is complete, the target compound, **Tetrakis(dimethylamino)titanium**, is isolated by distillation. Collect the fraction at 75-80 °C / 5 mmHg.[7] This method simplifies the process by avoiding a filtration step to remove the lithium chloride salt by-product.[7]

Chemical Reaction: $\text{TiCl}_4 + 4 \text{ LiNMe}_2 \rightarrow \text{Ti}(\text{NMe}_2)_4 + 4 \text{ LiCl}$ [3]

Synthesis of Tetrakis(dimethylamino)titanium

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Tetrakis(dimethylamino)titanium**.

Applications in Research and Industry

TDMAT is a crucial precursor in the semiconductor and optoelectronics industries for depositing high-purity titanium-based thin films through Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).^{[2][3]} Its high volatility and good thermal stability make it ideal for these processes.^[2]

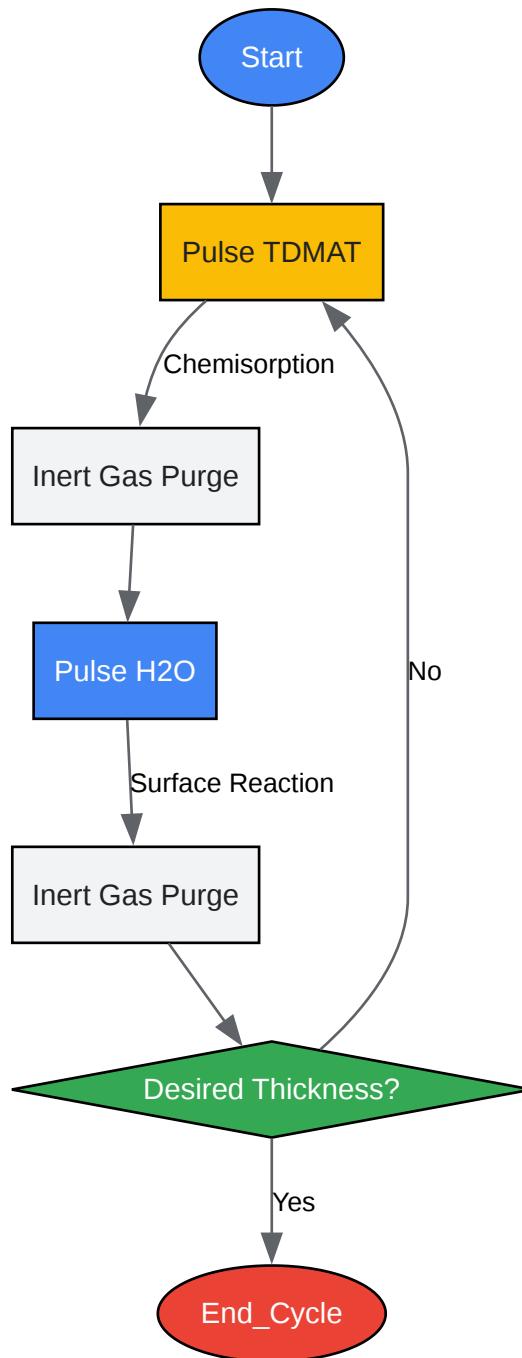
Key Applications:

- Semiconductor Manufacturing: Used to deposit titanium nitride (TiN) and titanium dioxide (TiO₂) thin films.^{[2][3][8]}
- Optoelectronic Materials: Employed in creating high-refractive-index TiO₂ films for optical coatings and solar cells.^[2]
- Protective Coatings: The resulting titanium-based films offer excellent hardness and are used for protective coatings.^[2]
- Materials Science Research: Utilized in the development of titanium-based nanomaterials and catalyst supports.^[2]

Experimental Protocol: Atomic Layer Deposition of TiO₂

Objective: To deposit a thin film of Titanium Dioxide on a substrate using TDMAT and water as precursors.

Materials:


- **Tetrakis(dimethylamino)titanium** (TDMAT)
- Deionized water (H₂O)
- Substrate (e.g., silicon wafer)
- ALD reactor
- Inert carrier gas (e.g., Nitrogen)

Procedure:

- Substrate Preparation: Clean the substrate to remove any organic and inorganic contaminants.
- ALD Cycle: a. Pulse A (TDMAT): Introduce TDMAT vapor into the ALD reactor. It will chemisorb onto the substrate surface.^{[9][10]} b. Purge A: Purge the reactor with an inert gas to remove any unreacted TDMAT and by-products. c. Pulse B (H₂O): Introduce water vapor into the reactor. It will react with the chemisorbed TDMAT on the surface. d. Purge B: Purge the reactor with the inert gas to remove unreacted water and by-products.
- Film Growth: Repeat the ALD cycle until the desired film thickness is achieved. The process is self-limiting, allowing for precise thickness control.

Surface Reaction Chemistry: The hydrolysis of TDMAT leads to the formation of titanium dioxide and dimethylamine.^[3] $\text{Ti}(\text{NMe}_2)_4 + 2 \text{H}_2\text{O} \rightarrow \text{TiO}_2 + 4 \text{HNMe}_2$ ^[3]

Atomic Layer Deposition (ALD) Cycle with TDMAT

[Click to download full resolution via product page](#)

Caption: A typical workflow for an ALD cycle using TDMAT.

Handling and Safety Precautions

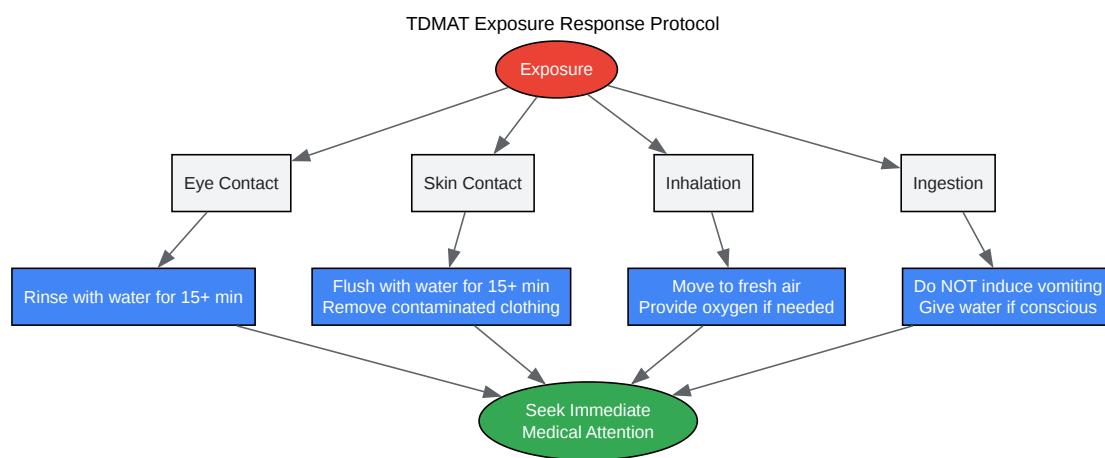
TDMAT is a hazardous substance that requires careful handling in a controlled environment. It is highly flammable, reacts violently with water, and is toxic if swallowed or in contact with skin. [1] It also causes severe skin burns and eye damage.[1]

Table 2: GHS Hazard Statements

Code	Hazard Statement
H225	Highly flammable liquid and vapor.[3]
H260	In contact with water releases flammable gases, which may ignite spontaneously.[1][3]
H301+H311	Toxic if swallowed or in contact with skin.[1]
H314	Causes severe skin burns and eye damage.[1][3]
H332	Harmful if inhaled.[1]

Handling and Storage:

- Handle under an inert gas, such as argon or nitrogen.[2][11]
- Protect from moisture.[2][11]
- Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11][12][13]
- Keep away from heat, sparks, and open flames.[11][12][13]
- Ground and bond containers when transferring material to prevent static discharge.[11][12]


Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles and a face shield.[12]
- Skin Protection: Wear appropriate protective gloves (e.g., rubber, neoprene, or nitrile) and clothing to prevent skin exposure.[12][14]

- Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded.[12]

First Aid Measures:

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention.[11][13]
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12][13]
- Ingestion: Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Seek immediate medical attention.[12][13]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12][13]

[Click to download full resolution via product page](#)

Caption: Logical workflow for first aid response to TDMAT exposure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. High Purity Tetrakis (Dimethylamino) Titanium Manufacturer | CAS 3275-24-9 - Wolfa [wolfabio.com]
- 3. Tetrakis(dimethylamido)titanium - Wikipedia [en.wikipedia.org]
- 4. strem.com [strem.com]
- 5. watsonnoke.com [watsonnoke.com]
- 6. strem.com [strem.com]
- 7. CN103193818A - The synthetic method of tetrakis(dimethylamino)titanium - Google Patents [patents.google.com]
- 8. jk-sci.com [jk-sci.com]
- 9. A theoretical study on the surface reaction of tetrakis(dimethylamino)titanium on titanium oxide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. umass.edu [umass.edu]
- 14. gelest.com [gelest.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tetrakis(dimethylamino)titanium (TDMAT)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1230069#cas-number-for-tetrakis-dimethylamino-titanium>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com